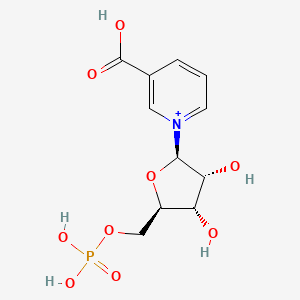

Nicotinate mononucleotide

説明

Structure

3D Structure

特性

分子式 |

C11H15NO9P+ |

|---|---|

分子量 |

336.21 g/mol |

IUPAC名 |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/p+1/t7-,8-,9-,10-/m1/s1 |

InChIキー |

JOUIQRNQJGXQDC-ZYUZMQFOSA-O |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O |

異性体SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O |

正規SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O |

物理的記述 |

Solid |

同義語 |

nicotinate mononucleotide nicotinic acid mononucleotide nicotinic acid ribonucleotide |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Nicotinate Mononucleotide Biosynthesis Pathway

This technical guide provides a comprehensive overview of the Nicotinate (B505614) mononucleotide (NaMN) biosynthesis pathway, a critical route for the production of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the core biochemical reactions, enzymatic players, regulatory mechanisms, and experimental methodologies pertinent to this pathway.

Core Concepts of Nicotinate Mononucleotide Biosynthesis

This compound (NaMN) is a key intermediate in the biosynthesis of NAD+, a vital coenzyme in cellular metabolism and signaling. The formation of NaMN is a central point of convergence for two primary NAD+ biosynthetic routes: the de novo synthesis pathway and the Preiss-Handler pathway.

De Novo Synthesis of this compound

In the de novo synthesis pathway, NaMN is synthesized from the amino acid tryptophan in animals and some bacteria, or from aspartate in some bacteria and plants.[1][2] The pathway starting from tryptophan is often referred to as the kynurenine (B1673888) pathway.[3][4] This multi-step enzymatic process ultimately produces quinolinic acid (QA), which is then converted to NaMN.[1][4]

The key enzymatic step in the conversion of quinolinic acid to NaMN is catalyzed by Quinolinate Phosphoribosyltransferase (QPRT) . This enzyme facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to quinolinic acid, yielding NaMN, pyrophosphate (PPi), and carbon dioxide.[5]

The Preiss-Handler Pathway

The Preiss-Handler pathway, named after its discoverers Jack Preiss and Philip Handler, utilizes nicotinic acid (NA), also known as niacin or vitamin B3, as a precursor for NaMN synthesis.[6][7] This pathway is a crucial salvage route for NAD+ biosynthesis in many organisms, including humans.[8][9]

The initial and rate-limiting step of the Preiss-Handler pathway is catalyzed by Nicotinate Phosphoribosyltransferase (NAPRT) . This enzyme converts nicotinic acid and PRPP into NaMN and PPi.[10]

Conversion of NaMN to NAD+

Once NaMN is synthesized, it is converted to nicotinic acid adenine dinucleotide (NaAD) by the action of Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) .[6] Subsequently, NAD+ synthetase (NADS) catalyzes the amidation of the nicotinic acid moiety of NaAD to a nicotinamide moiety, forming NAD+.[6]

Quantitative Data on Core Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthesis pathway in humans. These values provide a basis for comparative analysis and modeling of the pathway.

| Enzyme | Substrate(s) | Km (µM) | Vmax | kcat (s-1) | Source(s) |

| NAPRT | Nicotinic Acid | ~1-10 | - | - | [10] |

| PRPP | ~5-20 | - | - | [10] | |

| QPRT | Quinolinic Acid | 21.6 ± 3.0 | 1.19 ± 0.05 µM min-1 | - | [5] |

| PRPP | 23.2 ± 3.6 | 0.93 ± 0.03 µM min-1 | - | [5] | |

| NMNAT1 | NMN | 16 | - | - | [1] |

| ATP | 43 | - | - | [1] | |

| NaMN | 34 | - | - | [1] | |

| NMNAT2 | NMN | 16 | - | - | [1] |

| ATP | 20 | - | - | [1] | |

| NaMN | 25 | - | - | [1] | |

| NMNAT3 | NMN | 120 | - | - | [1] |

| ATP | 150 | - | - | [1] | |

| NaMN | 140 | - | - | [1] |

Regulatory Mechanisms

The biosynthesis of NaMN is tightly regulated at multiple levels to ensure cellular NAD+ homeostasis.

Regulation of Nicotinate Phosphoribosyltransferase (NAPRT)

-

Transcriptional Regulation: NAPRT gene expression is subject to regulation by various transcription factors. Additionally, DNA methylation of the promoter region has been shown to silence NAPRT expression in some cancer cell lines.[4]

-

Allosteric Regulation: ATP can act as an allosteric modulator of NAPRT, exhibiting both stimulatory and inhibitory effects depending on substrate concentrations.[10] Inorganic phosphate (B84403) is an activator of the enzyme.[10]

-

Inhibition: Several metabolites, including CoA, various acyl-CoAs, glyceraldehyde 3-phosphate, and phosphoenolpyruvate, have been shown to inhibit NAPRT activity.[10]

Regulation of Quinolinate Phosphoribosyltransferase (QPRT)

-

Substrate Inhibition: Human QPRTase is subject to substrate inhibition by PRPP at concentrations above 0.3 mM.[5]

-

Transcriptional Regulation: The expression of the QPRT gene is influenced by various factors and its dysregulation has been implicated in several diseases.[11]

Regulation of Nicotinamide Mononucleotide Adenylyltransferases (NMNATs)

-

Post-Translational Modifications: NMNATs are subject to post-translational modifications, such as poly(ADP-ribosyl)ation and deacetylation, which can modulate their activity and interaction with other proteins.[8][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Nicotinate Phosphoribosyltransferase (NAPRT) Activity Assay (Continuous Fluorometric)

This protocol is adapted from a continuous coupled fluorometric assay.

Principle: The product of the NAPRT reaction, NaMN, is converted to NADH through a series of enzymatic reactions. The resulting NADH is then measured fluorometrically.

Materials:

-

Recombinant human NAPRT

-

Nicotinic acid (NA)

-

5-phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

HEPES buffer (pH 7.4)

-

MgCl₂

-

Coupling enzymes (e.g., NMNAT, NADS, and alcohol dehydrogenase)

-

Fluorometer and microplate reader

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl₂, ATP, NA, and PRPP.

-

Add the coupling enzymes and ethanol to the reaction mixture.

-

Initiate the reaction by adding the NAPRT enzyme.

-

Immediately place the reaction plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for NADH (e.g., Ex/Em = 340/460 nm).

-

Monitor the increase in fluorescence over time in a kinetic mode.

-

The rate of fluorescence increase is proportional to the NAPRT activity.

-

Perform control reactions without NAPRT to subtract background fluorescence.

Quinolinate Phosphoribosyltransferase (QPRT) Activity Assay (Spectrophotometric)

This protocol is based on the continuous spectrophotometric measurement of NaMN formation.

Principle: The formation of NaMN from quinolinic acid can be monitored by the increase in absorbance at a specific wavelength.

Materials:

-

Recombinant human QPRT

-

Quinolinic acid (QA)

-

5-phosphoribosyl-1-pyrophosphate (PRPP)

-

Potassium phosphate buffer (pH 7.2)

-

MgCl₂

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, and QA.

-

Add PRPP to the mixture.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the QPRT enzyme.

-

Immediately monitor the increase in absorbance at 297 nm over time.

-

The initial rate of absorbance change is proportional to the QPRT activity.

-

Perform control reactions without QPRT to account for any non-enzymatic changes in absorbance.

Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) Activity Assay (HPLC-based)

This protocol utilizes High-Performance Liquid Chromatography (HPLC) to separate and quantify the product of the NMNAT reaction.

Principle: The formation of NAD+ or NaAD from NMN or NaMN, respectively, is measured by separating the reaction mixture components by reverse-phase HPLC and quantifying the product peak.

Materials:

-

Recombinant human NMNAT

-

This compound (NaMN) or Nicotinamide mononucleotide (NMN)

-

ATP

-

HEPES buffer (pH 7.5)

-

MgCl₂

-

HPLC system with a C18 reverse-phase column and UV detector

-

Perchloric acid

-

Potassium carbonate

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl₂, ATP, and NaMN (or NMN).

-

Initiate the reaction by adding the NMNAT enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a small volume of perchloric acid.

-

Neutralize the mixture with potassium carbonate and centrifuge to remove the precipitate.

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate the nucleotides using a suitable gradient of a mobile phase (e.g., phosphate buffer and methanol).

-

Detect the eluting compounds by their absorbance at 260 nm.

-

Quantify the amount of NaAD (or NAD+) produced by comparing the peak area to a standard curve.

Quantification of Intracellular Nicotinate and Quinolinate by LC-MS/MS

This protocol outlines a general workflow for the quantification of intracellular metabolites.

Principle: Cells are lysed, and the metabolites are extracted and then separated and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Cell culture

-

Ice-cold methanol (B129727)

-

Internal standards (isotopically labeled nicotinate and quinolinate)

-

LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

-

Rapidly harvest and quench the metabolism of the cells by washing with ice-cold saline and then adding ice-cold 80% methanol containing internal standards.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex vigorously and centrifuge at high speed to pellet the cell debris.

-

Transfer the supernatant (containing the extracted metabolites) to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Inject a known volume of the reconstituted sample onto the LC-MS/MS system.

-

Separate the metabolites using an appropriate chromatographic method.

-

Detect and quantify nicotinate and quinolinate using multiple reaction monitoring (MRM) with specific precursor-product ion transitions.

-

Calculate the intracellular concentrations based on the peak area ratios relative to the internal standards and the cell number or protein content.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and experimental workflows described in this guide.

References

- 1. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability. | Semantic Scholar [semanticscholar.org]

- 2. Frontiers | Quinolinate Phosphoribosyltransferase Promotes Invasiveness of Breast Cancer Through Myosin Light Chain Phosphorylation [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. STRUCTURAL AND KINETIC CHARACTERIZATION OF QUINOLINATE PHOSPHORIBOSYLTRANSFERASE (hQPRTase) FROM HOMO SAPIENS - PMC [pmc.ncbi.nlm.nih.gov]

Nicotinamide mononucleotide chemical structure and properties

An In-depth Technical Guide to Nicotinamide (B372718) Mononucleotide (NMN): Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide Mononucleotide (NMN) is a naturally occurring bioactive nucleotide that has garnered significant attention in the scientific community for its pivotal role as a direct precursor to Nicotinamide Adenine (B156593) Dinucleotide (NAD+).[1] NAD+ is an essential coenzyme present in all living cells, fundamental to a myriad of cellular processes, including metabolism, DNA repair, and cell signaling.[2][3] A decline in cellular NAD+ levels is a hallmark of aging and is associated with a wide range of age-related pathologies.[4][5] NMN has emerged as a promising therapeutic agent to augment NAD+ levels, thereby potentially mitigating age-associated functional decline and offering therapeutic benefits for various diseases.[4][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of NMN, along with detailed experimental protocols for its analysis.

Chemical Structure and Physicochemical Properties

NMN is a nucleotide composed of a nicotinamide base, a ribose sugar, and a phosphate (B84403) group.[7][8] It is an intermediate in the NAD+ biosynthesis salvage pathway.[9] The biologically active form is the β-anomer.[8]

Physicochemical Data

A summary of the key physicochemical properties of NMN is presented in the table below for easy reference.

| Property | Value |

| IUPAC Name | [(2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate[7][10][11][12] |

| Molecular Formula | C₁₁H₁₅N₂O₈P[8][10][11] |

| Molecular Weight | 334.22 g/mol [10][11] |

| CAS Number | 1094-61-7[10][11] |

| Appearance | White to off-white powder |

| Melting Point | 166 °C[11] |

| Solubility | Water: 50 mg/mL, 85.8 mg/mL[13] |

| PBS (pH 7.2): ~10 mg/mL[14] | |

| DMSO: Insoluble[15] | |

| Ethanol: Insoluble[15] | |

| Stability | Stable as a powder at room temperature for at least one year when protected from moisture.[16] Degrades in the presence of water over time.[16] 93-99% intact in drinking water at room temperature for 7-10 days.[4] |

| Storage | Store at -20°C for long-term stability. |

Biological Role and Signaling Pathways

The primary biological significance of NMN lies in its role as a direct precursor to NAD+.[12] In mammals, the salvage pathway is the main route for NAD+ biosynthesis, recycling nicotinamide and its derivatives to maintain the cellular NAD+ pool.[9][17]

The NAD+ Salvage Pathway

The synthesis of NAD+ from NMN via the salvage pathway is a two-step enzymatic process:

-

Nicotinamide phosphoribosyltransferase (NAMPT) : This rate-limiting enzyme catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to NMN.[9][18]

-

Nicotinamide mononucleotide adenylyltransferases (NMNATs) : These enzymes (NMNAT1-3) then catalyze the adenylylation of NMN to form NAD+.[17][18]

NMN Transport

While it was initially thought that NMN must be converted to nicotinamide riboside (NR) to enter cells, recent studies have identified a specific NMN transporter, Slc12a8, which is highly expressed in the small intestine of mice, allowing for the direct uptake of NMN.[19]

Downstream Signaling

By boosting NAD+ levels, NMN influences the activity of various NAD+-dependent enzymes that are crucial for cellular health and longevity. These include:

-

Sirtuins : A class of proteins that play a critical role in cellular processes such as DNA repair, inflammation, and metabolism. Their activity is dependent on NAD+.

-

Poly (ADP-ribose) polymerases (PARPs) : A family of enzymes involved in DNA repair and genomic stability.

-

CD38 : A transmembrane glycoprotein (B1211001) that is a major NAD+-consuming enzyme in mammalian tissues.

Experimental Protocols

Accurate quantification of NMN in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of NMN in Plasma by LC-MS/MS

This protocol describes a robust method for the extraction and quantification of NMN from plasma samples.

3.1.1. Materials and Reagents

-

NMN analytical standard

-

Isotopically labeled NMN internal standard (e.g., ¹³C₅-NMN or M+14 NMN)[18]

-

Perchloric acid (PCA), 0.6 M

-

Potassium carbonate (K₂CO₃), 3 M

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

-

Refrigerated centrifuge

-

LC-MS/MS system

3.1.2. Sample Preparation

-

Collect whole blood into EDTA-containing tubes.

-

Immediately centrifuge at 1,000-2,000 x g for 10 minutes at 4°C to separate plasma.[20]

-

Transfer the plasma to a new microcentrifuge tube.

-

To 100 µL of plasma, add a known amount of isotopically labeled NMN internal standard.[18]

-

Add 100 µL of ice-cold 0.6 M PCA to precipitate proteins.

-

Vortex briefly and incubate on ice for 15 minutes.

-

Centrifuge at 21,500 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Neutralize the extract by adding 3 M K₂CO₃ dropwise until the pH is approximately 7.0.

-

Centrifuge at 21,500 x g for 5 minutes at 4°C to pellet the salt precipitate.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[18]

3.1.3. LC-MS/MS Conditions

-

Column: A C18 reversed-phase column or a hydrophilic interaction liquid chromatography (HILIC) column is suitable.[18][21]

-

Mobile Phase A: 0.1% Formic acid in water[18]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[18]

-

Flow Rate: 0.2 - 0.4 mL/min[18]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute NMN.[18]

-

Injection Volume: 2-10 µL[18]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for NMN and the internal standard using Multiple Reaction Monitoring (MRM).

In Vitro NAMPT Enzyme Activity Assay

This protocol describes a coupled enzyme assay to measure the activity of NAMPT.[22]

3.2.1. Principle

The production of NMN by NAMPT is coupled to two subsequent enzymatic reactions. First, NMN is converted to NAD+ by NMNAT. Then, in the presence of alcohol dehydrogenase (ADH) and ethanol, NAD+ is reduced to NADH, which can be detected by its fluorescence (Excitation: 340 nm, Emission: 460 nm).[23]

3.2.2. Materials and Reagents

-

Recombinant human NAMPT enzyme

-

NAMPT assay buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)[23]

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

96-well or 384-well black microplates

-

Fluorometric microplate reader

3.2.3. Procedure

-

Prepare serial dilutions of any test compounds (activators or inhibitors) in the assay buffer.

-

In a microplate, add the assay buffer, test compounds, and diluted NAMPT enzyme.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding a substrate master mix containing NAM, PRPP, and ATP.

-

Incubate the plate at 37°C for 60 minutes.

-

Add a detection master mix containing NMNAT, ADH, and ethanol.

-

Incubate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence at an excitation of ~340 nm and an emission of ~460 nm.

Conclusion

Nicotinamide Mononucleotide is a pivotal intermediate in NAD+ metabolism with significant therapeutic potential, particularly in the context of aging and metabolic diseases. Its ability to safely and effectively increase systemic NAD+ levels has been demonstrated in numerous preclinical and emerging human studies.[11] The availability of robust analytical methods for its quantification allows for the precise characterization of its pharmacokinetics and pharmacodynamics, which is crucial for ongoing and future clinical development. Further research into the broad-spectrum benefits and long-term effects of NMN is essential to fully translate its promise into effective clinical strategies for promoting healthy aging and treating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Nicotinamide Mononucleotide | C11H15N2O8P | CID 14180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The versatile multi-functional substance NMN: its unique characteristics, metabolic properties, pharmacodynamic effects, clinical trials, and diverse applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 10. medkoo.com [medkoo.com]

- 11. benchchem.com [benchchem.com]

- 12. beta-Nicotinamide mononucleotide | C11H15N2O8P | CID 9819043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. β-nicotinamide mononucleotide | NMN | nucleotide | TargetMol [targetmol.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. apexbt.com [apexbt.com]

- 16. arcwell.ca [arcwell.ca]

- 17. qualialife.com [qualialife.com]

- 18. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nicotinamide mononucleotide - Wikipedia [en.wikipedia.org]

- 20. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

The Central Role of Nicotinate Mononucleotide in NAD+ Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological role of Nicotinate Mononucleotide (NaMN) in the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). As a critical intermediate in the Preiss-Handler pathway, understanding the metabolism and regulation of NaMN is paramount for research into aging, metabolic disorders, and the development of novel therapeutics targeting NAD+ homeostasis.

Introduction to this compound and the Preiss-Handler Pathway

This compound (NaMN) is a key metabolite in the de novo and Preiss-Handler pathways of NAD+ synthesis. The Preiss-Handler pathway, named after its discoverers Jack Preiss and Philip Handler, salvages nicotinic acid (NA), a form of vitamin B3, to produce NAD+. This pathway is a critical route for maintaining cellular NAD+ pools, which are essential for a vast array of biological processes, including redox reactions, DNA repair, and cell signaling.[1][2][3]

The conversion of nicotinic acid to NAD+ via the Preiss-Handler pathway involves three key enzymatic steps:

-

Nicotinate Phosphoribosyltransferase (NaPRT) : Catalyzes the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound (NaMN).[4][5]

-

Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) : A family of enzymes (NMNAT1, NMNAT2, and NMNAT3 in humans) that transfer an adenylyl group from ATP to NaMN to form Nicotinic Acid Adenine Dinucleotide (NaAD).[6][7][8]

-

NAD Synthetase (NADS) : Catalyzes the final step, the amidation of NaAD to NAD+, utilizing glutamine or ammonia (B1221849) as the nitrogen donor.[9]

Quantitative Data on the Preiss-Handler Pathway

The following tables summarize the available quantitative data for the key enzymes and metabolites involved in the conversion of NaMN to NAD+ in humans.

Table 1: Kinetic Parameters of Human Preiss-Handler Pathway Enzymes

| Enzyme | Substrate | Km (µM) | Vmax | Notes |

| NaPRT | Nicotinic Acid | Not explicitly defined | - | ATP acts as an allosteric modulator. Strongly activated by inorganic phosphate (B84403).[4] |

| PRPP | Not explicitly defined | - | Inhibited by CoA, several acyl-CoAs, and some glycolytic intermediates.[4] | |

| NMNAT1 | NaMN | ~30 (similar to NMN) | - | Can efficiently use both NaMN and NMN.[10][11] |

| ATP | Varies with NaMN concentration | - | Activity is greater with Zn2+ than Mg2+.[11] | |

| NMNAT2 | NaMN | 14.5[8][12] | - | Exhibits lower efficiency with NaMN compared to NMN.[8] |

| ATP | 204[12] | 1.1 µmol/min/mg (for NAD synthesis)[12] | - | |

| NMNAT3 | NaMN | 209 (recombinant) | - | Can use both NMN and NaMN with similar efficiency.[6][13] |

| ATP | Not explicitly defined | - | - | |

| NADS1 | NaAD+ | Not explicitly defined | - | Uses glutamine as the primary amide donor.[14] |

| Glutamine | Not explicitly defined | - | - |

Table 2: Intracellular Concentrations of NAD+ and Related Metabolites

| Metabolite | Cell Type/Tissue | Concentration (µM) | Reference |

| NAD+ | Various mammalian tissues | 200 - 500 | [4] |

| Rat Liver (total) | ~1000 | [15] | |

| NMN | Cytosol and Nucleus | 3 - 4 | [2] |

| Mitochondria | < 0.1 | [2] | |

| NaMN | Various | Very low, transient | Not readily available |

| NaAD+ | Various | Very low, transient | Not readily available |

Note: The intracellular concentrations of NaMN and NaAD+ are generally very low and transient, making their precise quantification challenging. The reported values for NAD+ and NMN provide a context for the metabolic flux through the Preiss-Handler pathway.

Signaling Pathways and Experimental Workflows

The Preiss-Handler Pathway

The following diagram illustrates the core enzymatic steps of the Preiss-Handler pathway, starting from nicotinic acid and culminating in the synthesis of NAD+.

Caption: The enzymatic cascade of the Preiss-Handler pathway.

Integration with Other NAD+ Biosynthetic Pathways

NaMN serves as a crucial junction, connecting the de novo synthesis pathway from tryptophan with the Preiss-Handler salvage pathway.

Caption: Convergence of NAD+ synthesis pathways at NaMN.

Experimental Protocols

Measurement of NaPRT Activity (Continuous Coupled Fluorometric Assay)

This protocol describes a continuous, enzyme-coupled fluorometric assay for determining NaPRT activity.[16][17][18][19] The product, NaMN, is converted to NADH through a series of enzymatic reactions, and the resulting increase in NADH fluorescence is monitored.

Materials:

-

Purified recombinant human NaPRT or cell/tissue lysate

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT

-

Nicotinic Acid (NA) stock solution

-

5-Phosphoribosyl-1-pyrophosphate (PRPP) stock solution

-

ATP stock solution

-

Coupling Enzyme Mix:

-

Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

-

NAD Synthetase (NADS)

-

Alcohol Dehydrogenase (ADH)

-

-

Ethanol

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare Reagent Mix: In the assay buffer, prepare a master mix containing NA, PRPP, ATP, the coupling enzymes, and ethanol. The final concentrations should be optimized, but typical starting points are: 100 µM NA, 200 µM PRPP, 1 mM ATP, and 1% ethanol.

-

Initiate Reaction: Add the purified NaPRT enzyme or cell/tissue lysate to the wells of the microplate.

-

Add Reagent Mix: To start the reaction, add the reagent master mix to each well.

-

Measure Fluorescence: Immediately place the plate in the fluorometer and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).

-

Calculate Activity: The rate of increase in fluorescence is proportional to the NaPRT activity. Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

Caption: Workflow for the continuous fluorometric NaPRT assay.

Measurement of NMNAT Activity with NaMN (HPLC-Based Assay)

This protocol outlines an HPLC-based method to measure the activity of NMNAT enzymes using NaMN as a substrate.[14][20][21] This method directly quantifies the product, NaAD.

Materials:

-

Purified recombinant human NMNAT or cell/tissue lysate

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT

-

This compound (NaMN) stock solution

-

ATP stock solution

-

Perchloric acid (HClO₄)

-

Potassium carbonate (K₂CO₃)

-

HPLC system with a C18 reverse-phase column and UV detector (260 nm)

-

NaAD standard

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NaMN, and ATP. Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add the NMNAT enzyme or lysate to start the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a final concentration of 0.5 M perchloric acid.

-

Neutralization: Neutralize the sample by adding potassium carbonate. Centrifuge to pellet the precipitate.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the metabolites using a suitable gradient of a mobile phase (e.g., phosphate buffer and methanol).

-

Quantification: Identify and quantify the NaAD peak by comparing its retention time and peak area to a NaAD standard curve.

Caption: Workflow for the HPLC-based NMNAT assay using NaMN.

Quantification of NaMN and other NAD+ Metabolites by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of NaMN and other NAD+ metabolites from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cells or tissues

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Extraction Solvent: e.g., 80% methanol (B129727) or a mixture of methanol, acetonitrile, and water.

-

Internal standards (stable isotope-labeled versions of the metabolites)

-

LC-MS/MS system with a suitable column (e.g., HILIC or C18)

Procedure:

-

Sample Collection and Quenching: Harvest cells or tissues and immediately quench metabolic activity by flash-freezing in liquid nitrogen or by adding ice-cold extraction solvent.

-

Extraction: Homogenize or lyse the samples in the cold extraction solvent containing internal standards.

-

Protein Precipitation: Centrifuge the samples at a high speed to pellet proteins and other cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Dry the supernatant (e.g., using a vacuum concentrator) and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate the metabolites using an appropriate chromatographic method and detect them using multiple reaction monitoring (MRM) for specific and sensitive quantification.

-

Data Analysis: Quantify the concentration of NaMN and other metabolites by comparing their peak areas to those of the internal standards and a standard curve.

Caption: General workflow for NAD+ metabolome analysis by LC-MS/MS.

Conclusion

This compound is a cornerstone of the Preiss-Handler pathway, playing an indispensable role in the conversion of nicotinic acid to the essential coenzyme NAD+. A thorough understanding of the enzymes that metabolize NaMN, their kinetics, and the methods to quantify these processes is critical for advancing research in areas where NAD+ metabolism is a key player. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers dedicated to unraveling the complexities of NAD+ biology and its implications for human health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. uniprot.org [uniprot.org]

- 9. Simple and rapid method for determining nicotinamide adenine dinucleotide synthetase activity by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactome | NMNAT1 transfers an adenylyl group from ATP to NAMN to yield NAAD [reactome.org]

- 12. genecards.org [genecards.org]

- 13. mdpi.com [mdpi.com]

- 14. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability. | Semantic Scholar [semanticscholar.org]

- 15. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 16. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Simultaneous Single-Sample Determination of NMNAT Isozyme Activities in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Longevity Molecule: An In-depth Technical Guide to the Discovery and History of Nicotinamide Mononucleotide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and history of Nicotinamide (B372718) Mononucleotide (NMN), a molecule at the forefront of longevity and metabolic research. Geared towards researchers, scientists, and drug development professionals, this document details the pivotal discoveries, key experimental methodologies, and quantitative data that have shaped our understanding of NMN's role as a critical precursor to Nicotinamide Adenine (B156593) Dinucleotide (NAD+).

Executive Summary

Nicotinamide Mononucleotide (NMN) has emerged as a key molecule in the study of aging and metabolic diseases due to its role as a direct precursor to NAD+, a coenzyme essential for cellular energy metabolism and a myriad of other cellular processes. The journey of NMN from a simple nucleotide to a potential therapeutic agent is a testament to decades of scientific inquiry. This guide chronicles this journey, beginning with the foundational discoveries of NAD+ and culminating in the current understanding of NMN's physiological significance and therapeutic potential. We present a detailed historical timeline, in-depth experimental protocols from seminal studies, and a quantitative summary of key findings. Furthermore, this guide provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of the science behind NMN.

A Historical Perspective: From NAD+ to NMN

The story of NMN is intrinsically linked to the discovery and characterization of NAD+. The timeline below highlights the key milestones in our understanding of this critical biochemical pathway.

-

1906: Arthur Harden and William John Young first identify a "coferment" in yeast extract that is essential for fermentation. This "coferment" is later identified as NAD+.[1][2]

-

1936: Otto Heinrich Warburg elucidates the role of NAD+ in hydride transfer reactions, a fundamental process in cellular metabolism.[1]

-

1958: Jack Preiss and Philip Handler discover the "Preiss-Handler pathway," a key metabolic route for the synthesis of NAD+ from nicotinic acid.[1][2]

-

1963: Chambon, Weill, and Mandel report that NMN provides the necessary energy to activate poly (ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair and genomic stability.[2][3] This marks the initial identification of a specific cellular function for NMN.

-

2004: Bieganowski & Brenner unveil nicotinamide riboside (NR) as a precursor to NMN and subsequently NAD+, revealing a novel pathway for NAD+ synthesis.[4]

-

2007: The work of Hara et al. further details the metabolic pathways involving nicotinic acid, solidifying NMN's position as a key intermediary in NAD+ biosynthesis.[4]

-

2016: A landmark study from the laboratory of Dr. Shin-ichiro Imai at Washington University School of Medicine demonstrates that long-term administration of NMN to mice mitigates age-associated physiological decline.[5][6]

-

2019: Research from the Imai lab identifies Slc12a8 as a specific transporter for NMN, providing a mechanism for its direct uptake into cells.[3][7][8][9][10] This discovery was a significant step in understanding NMN's bioavailability.

-

Recent Developments: Ongoing research by scientists such as Dr. David Sinclair at Harvard Medical School continues to explore the potential of NMN to extend lifespan and improve healthspan in animal models, with some unpublished data suggesting an increase in lifespan in mice.[11][12][13][14][15][16]

Core Signaling Pathways Involving NMN

NMN's primary role is to serve as a precursor for the synthesis of NAD+. NAD+ is a critical coenzyme for a variety of enzymes, most notably sirtuins and PARPs, which are involved in a wide range of cellular processes including DNA repair, gene expression, and metabolic regulation.

The NAD+ Salvage Pathway

The salvage pathway is the primary route for NAD+ synthesis in mammals, recycling nicotinamide (NAM) back into NAD+. NMN is a key intermediate in this pathway.

NMN Transport into Cells

The discovery of the Slc12a8 transporter provided a direct mechanism for NMN entry into cells, challenging the previous notion that NMN must first be converted to nicotinamide riboside (NR).

Key Experimental Protocols

This section details the methodologies for key experiments cited in the discovery and characterization of NMN.

NMN Administration in Animal Models

4.1.1 Oral Gavage Administration

-

Objective: To deliver a precise dose of NMN directly into the stomach.

-

Procedure:

-

Preparation of Dosing Solution: Aseptically weigh the required amount of NMN powder. Dissolve or suspend the powder in a suitable vehicle (e.g., sterile PBS or water) to the desired final concentration (e.g., 300 mg/kg).[17] Ensure the solution is homogenous by vortexing.[17]

-

Animal Handling and Dosing: Acclimatize mice to handling for several days prior to the experiment.[17] Weigh the mouse immediately before dosing to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[17]

-

Gently restrain the mouse and insert a gavage needle into the esophagus, advancing it to a predetermined depth.[17]

-

Administer the calculated volume of the NMN solution slowly and steadily.[17]

-

Carefully withdraw the needle and monitor the animal for any signs of distress.[17]

-

4.1.2 Intraperitoneal (i.p.) Injection

-

Objective: To deliver NMN systemically via the peritoneal cavity.

-

Procedure:

-

Preparation of Dosing Solution: Prepare the NMN solution as described for oral gavage.

-

Animal Handling and Dosing: Weigh the mouse to determine the precise volume of the dosing solution. Gently restrain the mouse, exposing the lower abdominal quadrants.[17]

-

Wipe the injection site with 70% ethanol.[17]

-

Insert a needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline.[17]

-

Aspirate briefly to ensure correct placement in the peritoneal cavity.[17]

-

Inject the calculated volume of the NMN solution and withdraw the needle.[17]

-

Monitor the animal for any signs of distress.[17]

-

Quantification of NAD+ Levels in Tissues by HPLC

-

Objective: To accurately measure NAD+ concentrations in various tissues.

-

Procedure:

-

Sample Preparation:

-

Chromatography:

-

Use a reverse-phase high-performance liquid chromatography (HPLC) system.[4][12][18][19]

-

Inject 50-100 µL of the sample into the HPLC.[4]

-

Run the HPLC with a specific gradient of mobile phases (e.g., a gradient of methanol (B129727) in a phosphate (B84403) buffer) to separate NAD+ from other metabolites.[4]

-

-

Detection and Quantification:

-

Detect NAD+ using a UV detector at a specific wavelength.

-

Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+ concentrations.[4]

-

-

Enzymatic Activity Assays

4.3.1 NAMPT Activity Assay

-

Objective: To measure the enzymatic activity of NAMPT.

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine recombinant NAMPT enzyme, its substrates nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP in an assay buffer.[3][11][20][21][22][23]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the conversion of NAM to NMN.[11]

-

Detection: The production of NMN is coupled to a series of enzymatic reactions that ultimately generate a detectable signal (e.g., colorimetric or fluorometric). This is often achieved by converting the NMN to NAD+, which is then used in a reaction that produces a colored or fluorescent product.[3][11][20][21][23]

-

Measurement: Read the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the NAMPT activity.[11]

-

4.3.2 NMNAT Activity Assay

-

Objective: To measure the enzymatic activity of NMNAT.

-

Procedure:

-

Reaction Setup: Combine purified NMNAT enzyme with its substrates NMN and ATP in an assay buffer.[1][7][17]

-

Incubation: Incubate the reaction mixture to allow the synthesis of NAD+.

-

Detection: The produced NAD+ is then used in a coupled reaction with an alcohol dehydrogenase (ADH) and a chromogenic substrate (e.g., WST-1) to produce a colored formazan (B1609692) product.[7]

-

Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 450 nm) over time to determine the reaction velocity, which is proportional to the NMNAT activity.[7]

-

Quantitative Data from Key Studies

The following tables summarize key quantitative findings from seminal studies on NMN.

Table 1: Effects of NMN Administration on NAD+ Levels in Mice

| Study (First Author, Year) | Animal Model | Administration Route & Dosage | Tissue | Fold Increase in NAD+ |

| Mills, 2016[24][25] | C57BL/6N Mice | Oral Gavage (300 mg/kg) | Liver | ~1.5-fold at 60 min |

| Yoshino, 2011 | C57BL/6N Mice | Intraperitoneal (500 mg/kg) | Liver, Pancreas, WAT | Significant increase within 15 min |

| Uddin, 2017 | Male mouse offspring from obese mothers | Intraperitoneal (500 mg/kg/day for 21 days) | Liver | Not specified, but reduced triglyceride concentration |

| Katayoshi, 2022 | C57/B6J Mice | Oral Gavage (400 mg/kg) | Brain | Significant increase after 45 min |

| Tarragó, 2018 | Obese Mice | Intraperitoneal (200 mg/kg/day for 10 days) | Ovary | Restored ovarian weight (quantitative data not specified) |

Table 2: Lifespan and Healthspan Effects of Long-Term NMN Supplementation in Mice

| Study (First Author, Year) | Animal Model | Dosage and Duration | Key Findings |

| Mills, 2016[6][24][25] | C57BL/6N Mice | 100 or 300 mg/kg/day in drinking water for 12 months | Mitigated age-associated body weight gain, enhanced energy metabolism, improved insulin (B600854) sensitivity. |

| Mitchell, 2024 (preprint) | C57BL/6 Mice | ~550 mg/kg/day in drinking water from 13 months of age | 8.5% increase in median lifespan in female mice; improved healthspan markers in both sexes.[26] |

| Gu, 2024 | Prematurely aged mice | Not specified | 20% extension of lifespan.[8] |

Table 3: Quantitative Data on the NMN Transporter Slc12a8

| Study (First Author, Year) | Experimental System | Key Finding |

| Grozio, 2019[27][28] | Cells with increased Slc12a8 expression | ~4-fold higher uptake of labeled NMN compared to control cells. |

| Grozio, 2019[27][28] | Mice with Slc12a8 knockdown | Reduced NMN uptake in the small intestine. |

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for NMN-related research.

Conclusion and Future Directions

The discovery and subsequent investigation of Nicotinamide Mononucleotide have significantly advanced our understanding of the aging process and age-related metabolic diseases. From its initial identification as an energy source for nuclear enzymes to its current status as a promising anti-aging intervention, the journey of NMN has been marked by rigorous scientific inquiry. The development of detailed experimental protocols for its administration and the quantification of its effects has been crucial in establishing its physiological relevance.

Future research will likely focus on several key areas:

-

Human Clinical Trials: While preclinical data is promising, more extensive and long-term human clinical trials are needed to confirm the safety and efficacy of NMN supplementation for improving healthspan and potentially lifespan.

-

Mechanism of Action: Further elucidation of the downstream effects of increased NAD+ levels through NMN supplementation will provide a more complete picture of its therapeutic potential.

-

Tissue-Specific Effects: A deeper understanding of how NMN is metabolized and utilized in different tissues will be critical for developing targeted therapies for specific age-related diseases.

-

Optimized Delivery Systems: Research into novel delivery methods to enhance the bioavailability and tissue-specific targeting of NMN could improve its therapeutic efficacy.

References

- 1. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Harvard's David Sinclair: NAD Booster NMN Increases Lifespan in Unpublished Study [nad.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-Term Administration of Nicotinamide Mononucleotide Mitigates Age-Associated Physiological Decline in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. content.abcam.com [content.abcam.com]

- 8. purovitalis.com [purovitalis.com]

- 9. youtube.com [youtube.com]

- 10. renuebyscience.com [renuebyscience.com]

- 11. benchchem.com [benchchem.com]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. NMN: Anti-Aging Substance Extends Lifespan in Mouse Studies [chosun.com]

- 17. Simultaneous Single-Sample Determination of NMNAT Isozyme Activities in Mouse Tissues | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 20. benchchem.com [benchchem.com]

- 21. content.abcam.com [content.abcam.com]

- 22. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]

- 24. Long-term administration of nicotinamide mononucleotide mitigates age-associated physiological decline in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scienceresearchwellness.com [scienceresearchwellness.com]

- 26. New Harvard Study Shows NMN Increases the Lifespan of Naturally Aging Mice [nmn.com]

- 27. Slc12a8 is a nicotinamide mononucleotide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Scientists Identify Transporter for Cell Absorption of NMN in Mice [nmn.com]

A Comparative Analysis of Nicotinate Mononucleotide and Nicotinamide Mononucleotide Cellular Uptake

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinate mononucleotide (NaMN) and Nicotinamide (B372718) mononucleotide (NMN) are key precursors in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme in cellular metabolism. Understanding their distinct cellular uptake mechanisms is paramount for the development of therapeutic strategies aimed at modulating intracellular NAD+ levels. This guide provides a comprehensive technical overview of the current scientific understanding of NaMN and NMN transport into mammalian cells, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways. While NMN can be transported directly into cells by a specific transporter, NaMN appears to rely on an indirect pathway involving extracellular dephosphorylation prior to the transport of its base, nicotinic acid.

Introduction

The regulation of intracellular NAD+ concentrations is crucial for maintaining cellular homeostasis, and its decline is associated with aging and various metabolic diseases. Supplementation with NAD+ precursors like NaMN and NMN is a promising therapeutic avenue. However, the efficacy of these precursors is largely dependent on their ability to enter target cells. This document delineates the distinct cellular uptake pathways of NaMN and NMN, providing a comparative analysis of their transport kinetics and the molecular machinery involved.

Cellular Uptake of Nicotinamide Mononucleotide (NMN)

The cellular uptake of NMN is characterized by two primary pathways: a direct transport mechanism and an indirect route involving extracellular conversion to nicotinamide riboside (NR).

Direct Transport via Slc12a8

Recent research has identified a specific transporter for NMN, the Solute Carrier Family 12 Member 8 (Slc12a8).[1][2][3] This sodium-dependent transporter is highly expressed in the small intestine, suggesting a key role in the absorption of dietary and gut microbiota-derived NMN.[2][4]

Indirect Transport via Dephosphorylation to NR

An alternative pathway for NMN uptake involves its dephosphorylation to nicotinamide riboside (NR) by the ectoenzyme CD73.[1][5][6] NR is then transported into the cell by Equilibrative Nucleoside Transporters (ENTs).[3][6] Once inside the cell, NR is re-phosphorylated back to NMN by nicotinamide riboside kinases (NRKs).[6]

Cellular Uptake of this compound (NaMN)

In contrast to NMN, current evidence suggests that NaMN uptake is primarily an indirect process. There is no known dedicated transporter for NaMN.

Indirect Transport via Dephosphorylation to Nicotinic Acid (NA)

The prevailing mechanism for the cellular uptake of NaMN involves its extracellular dephosphorylation to nicotinic acid (NA). This conversion is likely mediated by ectonucleotidases such as CD73, which are known to act on nucleotide monophosphates.[5][7] The resulting NA is then transported into the cell by specific transporters.

Nicotinic Acid Transport

The transport of NA into cells is facilitated by members of the Solute Carrier (SLC) family of transporters, including SLC5A8 (also known as SMCT1) and SLC22A13 (also known as OAT10).[8][9] These transporters mediate the uptake of NA, which then enters the Preiss-Handler pathway for NAD+ synthesis.

Quantitative Data on Transporter Kinetics

The following tables summarize the available quantitative data for the transporters involved in NMN and NA (as a proxy for indirect NaMN) uptake.

Table 1: Kinetic Parameters of NMN and NA Transporters

| Molecule | Transporter | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Ion Dependency | Cell Type/System | Reference(s) |

| NMN | Slc12a8 | NMN | 34.1 ± 8.3 | 11.5 ± 1.2 | Na+ | Slc12a8-overexpressing NIH3T3 cells | [2][10] |

| NA | SLC5A8 (SMCT1) | Nicotinic Acid | 296 ± 88 | 840 ± 80 | Na+ | Mouse SMCT-expressing mammalian cells | [2] |

| NA | SLC22A7 (OAT2) | Nicotinic Acid | 13.5 ± 3.3 | Not Reported | - | OAT2-transfected cells | [9][11] |

Note: Vmax values can vary significantly between different experimental systems and expression levels of the transporter.

Signaling Pathways

The uptake of both NMN and NaMN ultimately leads to an increase in intracellular NAD+ pools, which in turn influences a multitude of signaling pathways.

-

NMN Uptake and NAD+ Synthesis: The direct and indirect uptake of NMN feeds into the salvage pathway of NAD+ synthesis. Increased NAD+ levels activate sirtuins (e.g., SIRT1), which are key regulators of metabolism, DNA repair, and inflammation.

-

NaMN (via NA) Uptake and NAD+ Synthesis: The uptake of NA and its subsequent conversion to NaMN initiates the Preiss-Handler pathway of NAD+ synthesis. The resulting increase in NAD+ similarly impacts sirtuin activity and other NAD+-dependent processes. Nicotinic acid itself is also known to activate specific receptors, such as the nicotinic acid receptor (GPR109A), which can trigger distinct signaling cascades.[12][13][14][15]

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Cellular uptake pathways of Nicotinamide Mononucleotide (NMN).

Caption: Cellular uptake pathway of this compound (NaMN).

Experimental Protocols

NMN Uptake Assay using Radiolabeled NMN

This protocol is adapted from studies investigating Slc12a8-mediated NMN transport.[2][10]

Objective: To quantify the uptake of NMN into cells.

Materials:

-

Cells of interest (e.g., NIH3T3 cells with and without Slc12a8 overexpression)

-

[³H]-NMN (radiolabeled NMN)

-

Cell culture medium

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Cold stop solution (e.g., ice-cold PBS)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for adherence and growth.

-

Cell Culture: Culture cells under standard conditions until they reach the desired confluency.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate them in the buffer for a defined period (e.g., 10-15 minutes) at 37°C.

-

Uptake Initiation: Initiate the uptake by adding the assay buffer containing a known concentration of [³H]-NMN. For competition assays, unlabeled NMN or other compounds can be added simultaneously.

-

Incubation: Incubate the cells for various time points (e.g., 1, 3, 5, 10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold stop solution.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., NaOH or a commercial lysis reagent).

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. Determine the rate of uptake and calculate kinetic parameters (Km and Vmax) by performing the assay at varying substrate concentrations.

Nicotinic Acid (NA) Uptake Assay (for indirect NaMN uptake)

This protocol is based on methods used to study NA transporters like SLC5A8.[2][4]

Objective: To quantify the uptake of NA into cells.

Materials:

-

Cells of interest (e.g., HEK293 cells with and without SLC5A8/SLC22A13 expression)

-

[³H]-Nicotinic Acid (radiolabeled NA)

-

Cell culture medium

-

Assay buffer (e.g., Krebs-Ringer-Henseleit buffer, pH adjusted as needed)

-

Cold stop solution (e.g., ice-cold PBS)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding and Culture: Follow steps 1 and 2 as in the NMN uptake assay.

-

Pre-incubation: Wash cells with the assay buffer. The ion composition of the buffer (e.g., presence or absence of Na⁺) can be varied to study ion dependency. Pre-incubate for 10-15 minutes at 37°C.

-

Uptake Initiation: Start the uptake by adding the assay buffer containing a known concentration of [³H]-Nicotinic Acid.

-

Incubation: Incubate for desired time points.

-

Uptake Termination: Stop the reaction by aspirating the radioactive medium and washing with ice-cold stop solution.

-

Cell Lysis and Scintillation Counting: Follow steps 7 and 8 as in the NMN uptake assay.

-

Data Analysis: Normalize the data to protein concentration and calculate transport kinetics.

Caption: General experimental workflow for radiolabeled uptake assays.

Conclusion

The cellular uptake mechanisms for this compound and Nicotinamide mononucleotide are fundamentally different. NMN benefits from a dedicated transporter, Slc12a8, allowing for its direct entry into cells, in addition to an indirect pathway via NR. In contrast, NaMN appears to rely exclusively on an indirect mechanism requiring extracellular dephosphorylation to nicotinic acid, which is then taken up by separate transporters. These differences in uptake strategy have significant implications for the bioavailability and tissue-specific effects of these NAD+ precursors. For drug development professionals, targeting the Slc12a8 transporter could be a strategy to enhance NMN delivery, while for NaMN, the efficiency of ectonucleotidases and NA transporters are critical considerations. Further research is warranted to fully elucidate the regulation of these transport systems and their roles in health and disease.

References

- 1. Regulation of CD73 on NAD metabolism: Unravelling the interplay between tumour immunity and tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium-coupled and electrogenic transport of B-complex vitamin nicotinic acid by slc5a8, a member of the Na/glucose co-transporter gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide Mononucleotide: Exploration of Diverse Therapeutic Applications of a Potential Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. CD73 Protein as a Source of Extracellular Precursors for Sustained NAD+ Biosynthesis in FK866-treated Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging [aginganddisease.org]

- 7. CD39 and CD73: biological functions, diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Slc12a8 is a nicotinamide mononucleotide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinic acid transport into human liver involves organic anion transporter 2 (SLC22A7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of Nicotinamide Mononucleotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) Mononucleotide (NMN) is a pivotal nucleotide that serves as a direct precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a coenzyme essential for a myriad of cellular processes, including metabolism, DNA repair, and cellular signaling.[1][2][3] The growing interest in NMN for its potential therapeutic applications in age-related diseases and metabolic disorders has spurred the development of efficient and sustainable production methods. While chemical synthesis routes exist, they often involve harsh reaction conditions, the use of organic solvents, and can result in isomeric impurities.[4][5] In contrast, enzymatic synthesis offers a highly specific, environmentally friendly, and efficient alternative, mimicking the natural biosynthetic pathways in living organisms.[5][6]

This technical guide provides an in-depth overview of the core enzymatic methods for NMN synthesis, focusing on the two primary pathways: the Nicotinamide Phosphoribosyltransferase (NamPRT) route and the Nicotinamide Riboside Kinase (NRK) route. It details experimental protocols, presents quantitative data for comparison, and visualizes the key pathways and workflows to aid researchers and drug development professionals in this field.

Core Enzymatic Synthesis Pathways

The biosynthesis of NMN is primarily achieved through the NAD+ salvage pathway, which recycles nicotinamide (Nam) and its derivatives back into NAD+.[1][6] This pathway offers two main enzymatic strategies for NMN synthesis.

Nicotinamide Phosphoribosyltransferase (NamPRT) Pathway

This pathway utilizes nicotinamide (Nam) and 5-phosphoribosyl-1-pyrophosphate (PRPP) as substrates to produce NMN, catalyzed by the enzyme Nicotinamide Phosphoribosyltransferase (NamPRT).[1][2] This is a key regulatory step in the mammalian NAD+ salvage pathway.[1]

Nicotinamide Riboside Kinase (NRK) Pathway

This alternative route involves the phosphorylation of nicotinamide riboside (NR) to NMN, a reaction catalyzed by Nicotinamide Riboside Kinase (NRK) with adenosine (B11128) triphosphate (ATP) serving as the phosphate (B84403) donor.[7]

Signaling Pathway and Experimental Workflow

The enzymatic synthesis of NMN is an integral part of the NAD+ salvage pathway. The following diagrams illustrate this biochemical pathway and a general experimental workflow for producing NMN via enzymatic methods.

Data Presentation: Quantitative Comparison of Enzymatic Routes

The choice of enzymatic pathway can significantly impact the efficiency and yield of NMN synthesis. The following tables summarize key quantitative data for NamPRT and NRK enzymes from various sources.

Table 1: Comparison of Nicotinamide Phosphoribosyltransferase (NamPRT) Enzymes

| Enzyme Source | Expression Host | Specific Activity (U/mg) | Optimal pH | Optimal Temp. (°C) | Yield/Titer | Reference |

| Homo sapiens | E. coli | N/A | 8.0 | 37 | N/A | [8] |

| Ralstonia solanacearum | E. coli | N/A | N/A | N/A | 1.5 mmol/L | [1] |

| Chitinophaga pinensis | E. coli | N/A | N/A | N/A | N/A | [4] |

Table 2: Comparison of Nicotinamide Riboside Kinase (NRK) Enzymes

| Enzyme Source | Expression Host | Specific Activity (U/mg) | Optimal pH | Optimal Temp. (°C) | Yield/Titer | Reference |

| Kluyveromyces marxianus (Klm-NRK) | E. coli | 7.9 | 7.0 | 55 | 281 g/L/day | [9] |

| Saccharomyces cerevisiae | E. coli | 0.535 | N/A | N/A | >90% conversion | [1] |

| Homo sapiens (NRK1) | E. coli | 0.275 | N/A | N/A | N/A | [10] |

| Homo sapiens (NRK2) | E. coli | 2.32 | N/A | N/A | 12.6 g/L | [10][11] |

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of NMN using both the NamPRT and NRK pathways.

Protocol 1: NMN Synthesis using Nicotinamide Riboside Kinase (NRK)

This protocol is adapted from a study utilizing a highly active NRK from Kluyveromyces marxianus (Klm-NRK).[9]

1. Enzyme Production and Preparation:

-

Gene Expression: The gene encoding Klm-NRK is cloned into an appropriate expression vector (e.g., pET-28a) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Fermentation: Culture the recombinant E. coli in a suitable medium (e.g., LB broth with kanamycin) at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue cultivation at a lower temperature (e.g., 16°C) for 16-20 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl). Lyse the cells by sonication or high-pressure homogenization.

-

Enzyme Purification (Optional but Recommended): Purify the His-tagged Klm-NRK from the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. Elute the purified enzyme with an imidazole (B134444) gradient.

2. Enzymatic Reaction:

-

Reaction Mixture: In a temperature-controlled reactor, prepare the reaction mixture containing:

-

Nicotinamide Riboside (NR): 50-100 g/L

-

ATP: 1.4 equivalents to NR

-

MgCl₂: 2 mM

-

Purified Klm-NRK or cell lysate containing the enzyme

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.0)

-

-

Reaction Conditions:

-

Adjust the pH of the reaction mixture to 7.0.

-

Maintain the reaction temperature at 30°C with constant stirring.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.

-

3. Product Purification:

-

Enzyme Removal: After the reaction is complete, remove the enzyme by ultrafiltration using a membrane with a suitable molecular weight cut-off (e.g., 10 kDa).

-

Chromatographic Purification: Purify NMN from the reaction mixture using ion-exchange chromatography.[12][13] A strong anion exchange resin is typically used.

-

Desalting and Lyophilization: Desalt the purified NMN solution and obtain the final product as a powder by lyophilization.

Protocol 2: NMN Synthesis using Nicotinamide Phosphoribosyltransferase (NamPRT) - Whole-Cell Biocatalysis

This protocol describes a whole-cell catalysis approach for NMN synthesis, which can be more cost-effective by avoiding enzyme purification and facilitating cofactor regeneration.[14]

1. Recombinant Strain Construction:

-

Construct an E. coli strain that overexpresses the necessary enzymes for the conversion of a simple carbon source (e.g., glucose) to PRPP and the NamPRT enzyme for the conversion of Nam and PRPP to NMN.[14] This may involve a multi-gene expression plasmid.

2. Cell Culture and Catalyst Preparation:

-

Grow the engineered E. coli strain in a suitable fermentation medium to a high cell density.

-

Induce the expression of the recombinant enzymes.

-

Harvest the cells by centrifugation and wash them with a suitable buffer to prepare the whole-cell catalyst.

3. Whole-Cell Biocatalysis Reaction:

-

Reaction Mixture: In a bioreactor, suspend the prepared whole cells in a reaction buffer containing:

-

Nicotinamide (Nam): e.g., 25 mM

-

Glucose: e.g., 40 mM (as the carbon and energy source for PRPP and ATP regeneration)

-

Phosphate buffer

-

-

Reaction Conditions:

-

Maintain the optimal pH and temperature for the whole-cell catalyst.

-

Provide adequate aeration and agitation.

-

Monitor NMN production in the supernatant over time using HPLC.

-

4. Downstream Processing:

-

Separate the cells from the reaction medium by centrifugation or filtration.

-

Purify the NMN from the supernatant using the methods described in Protocol 1 (ion-exchange chromatography, desalting, and lyophilization).

Conclusion

Enzymatic synthesis of Nicotinamide Mononucleotide represents a robust and scalable alternative to chemical methods, offering high purity and stereoselectivity under mild reaction conditions. The choice between the NamPRT and NRK pathways depends on factors such as substrate availability, enzyme characteristics, and desired process integration. The NRK pathway, particularly with highly active kinases like Klm-NRK, has shown remarkable efficiency with high product titers.[9] On the other hand, whole-cell biocatalysis using the NamPRT pathway from simple sugars presents a promising avenue for cost-effective and sustainable NMN production.[14] Further advancements in enzyme engineering, process optimization, and cofactor regeneration systems will continue to enhance the economic viability and industrial applicability of enzymatic NMN synthesis, catering to the growing demands in the pharmaceutical and nutraceutical sectors.

References

- 1. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cimasci.com [cimasci.com]

- 3. Biosynthesis of β-nicotinamide mononucleotide from glucose via a new pathway in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improvement of an enzymatic cascade synthesis of nicotinamide mononucleotide via protein engineering and reaction-process reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. NMN vs NR | Examine the Data & Differentiate Between Them [nmn.com]

- 8. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]

- 9. Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 11. researchgate.net [researchgate.net]

- 12. NMN Purification: Merging Nature, Science, and Innovation - Sunresin [seplite.com]

- 13. conductscience.com [conductscience.com]

- 14. Synthesis of NMN by cascade catalysis of intracellular multiple enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Cellular mechanisms of Nicotinate mononucleotide action

An In-depth Technical Guide to the Cellular Mechanisms of Nicotinate Mononucleotide Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: this compound (NaMN) is a pivotal, yet often overlooked, intermediate in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a coenzyme essential for cellular redox reactions and a substrate for critical signaling enzymes. This guide provides a comprehensive technical overview of the cellular mechanisms governing NaMN synthesis, its conversion to NAD+, and its consequential role in cellular signaling. We present quantitative data on the kinetics of key enzymes, detailed experimental protocols for studying NaMN metabolism, and visual diagrams of the core pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Cellular Mechanisms of NaMN Metabolism

This compound (NaMN) is a central node in NAD+ biosynthesis, primarily synthesized via the Preiss-Handler pathway and the de novo synthesis pathway from tryptophan. Its primary cellular function is to serve as a direct precursor to nicotinic acid adenine dinucleotide (NaAD), the penultimate molecule before the formation of NAD+.

The Preiss-Handler Pathway: The Primary Route to NaMN

The Preiss-Handler pathway is the principal route for converting nicotinic acid (NA), a form of vitamin B3, into NAD+.

-

Conversion of Nicotinic Acid to NaMN: The first and rate-limiting step is the conversion of NA to NaMN. This reaction is catalyzed by the enzyme Nicotinate Phosphoribosyltransferase (NAPRT) .[1] It utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate, transferring the phosphoribosyl group to NA.[2] Unlike the primary NAD+ salvage pathway enzyme NAMPT, NAPRT is not subject to feedback inhibition by NAD+, making this pathway highly efficient for boosting NAD+ levels when NA is available.[2]

-

Conversion of NaMN to NaAD: NaMN is then adenylated by the enzyme Nicotinamide/Nicotinate Mononucleotide Adenylyltransferase (NMNAT) , which transfers an adenylyl moiety from ATP to NaMN, forming Nicotinic Acid Adenine Dinucleotide (NaAD).[3]

-

Final Amidation to NAD+: The final step is catalyzed by NAD+ Synthetase (NADS) , which amidates the nicotinic acid moiety of NaAD to a nicotinamide group, yielding NAD+. This reaction typically uses glutamine as the nitrogen donor.[4]

Convergence with the De Novo Pathway

The de novo synthesis pathway, which begins with the amino acid tryptophan, also culminates in the production of NaMN. Through a series of enzymatic steps, tryptophan is converted to quinolinic acid. The enzyme quinolinate phosphoribosyltransferase (QPRT) then converts quinolinic acid into NaMN, at which point the pathway merges with the Preiss-Handler pathway for the final steps of NAD+ synthesis.[5]

The Role of NMNAT Isoforms

Humans express three distinct NMNAT isoforms, each with unique subcellular localizations, ensuring that NaMN can be converted to NAD+ in different cellular compartments.[3] This compartmentalization is critical for maintaining distinct nuclear, cytoplasmic, and mitochondrial NAD+ pools.

-

NMNAT1: Predominantly located in the nucleus, where NAD+ is heavily consumed by enzymes like Poly(ADP-ribose) polymerases (PARPs) for DNA repair and sirtuins for histone deacetylation.[6]

-

NMNAT2: Found in the cytoplasm and Golgi apparatus, contributing to the cytoplasmic NAD+ pool and playing a crucial role in maintaining axonal health.[6][7]

-

NMNAT3: Primarily located in the mitochondria, supporting the mitochondrial NAD+ pool essential for the electron transport chain and the activity of mitochondrial sirtuins (e.g., SIRT3).[3][8]

Signaling Pathways Influenced by NaMN Flux

NaMN itself is not a direct signaling molecule. Its mechanism of action is to control the flux of precursors into the NAD+ pool. By serving as a rate-limiting intermediate, the synthesis and conversion of NaMN directly impact the availability of NAD+, which in turn modulates the activity of major NAD+-dependent signaling pathways.

-

Sirtuins (SIRTs): These NAD+-dependent deacetylases regulate gene expression, metabolism, and stress responses. Increased flux through NaMN to NAD+ can enhance sirtuin activity.

-

Poly(ADP-ribose) Polymerases (PARPs): These enzymes are critical for DNA repair and consume large amounts of NAD+. Efficient production of NaMN and its subsequent conversion are vital to replenish NAD+ pools during genotoxic stress to maintain genomic stability.[9]

-